BOP sodium

Description

Properties

IUPAC Name |

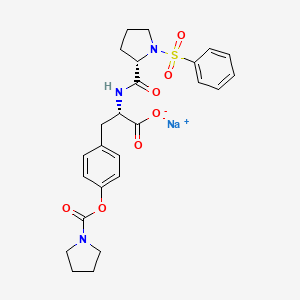

sodium;(2S)-2-[[(2S)-1-(benzenesulfonyl)pyrrolidine-2-carbonyl]amino]-3-[4-(pyrrolidine-1-carbonyloxy)phenyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N3O7S.Na/c29-23(22-9-6-16-28(22)36(33,34)20-7-2-1-3-8-20)26-21(24(30)31)17-18-10-12-19(13-11-18)35-25(32)27-14-4-5-15-27;/h1-3,7-8,10-13,21-22H,4-6,9,14-17H2,(H,26,29)(H,30,31);/q;+1/p-1/t21-,22-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNMINTLPFWMZKM-VROPFNGYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)OC2=CC=C(C=C2)CC(C(=O)[O-])NC(=O)C3CCCN3S(=O)(=O)C4=CC=CC=C4.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)C(=O)OC2=CC=C(C=C2)C[C@@H](C(=O)[O-])NC(=O)[C@@H]3CCCN3S(=O)(=O)C4=CC=CC=C4.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N3NaO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

537.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

BOP Reagent: A Technical Guide to its Core Principles and Applications in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate, commonly known as BOP reagent, has historically been a cornerstone coupling reagent in peptide synthesis. Renowned for its high efficiency and rapid reaction kinetics, BOP facilitates the formation of amide bonds between amino acids, a critical step in the construction of peptides and proteins. This technical guide provides an in-depth exploration of the BOP reagent, covering its fundamental chemical properties, mechanism of action, and applications in both solid-phase and solution-phase peptide synthesis. A significant focus is placed on the comparative performance of BOP against other common coupling reagents, supported by quantitative data on efficiency and racemization. Detailed experimental protocols are provided to offer practical guidance for laboratory applications. Despite its efficacy, the use of BOP reagent has been largely supplanted by safer alternatives due to the formation of a carcinogenic byproduct, a critical consideration for modern laboratory safety and environmental standards.

Introduction

The synthesis of peptides with defined sequences is a fundamental requirement in numerous fields, including biochemistry, pharmacology, and materials science. The formation of the peptide bond, an amide linkage between the carboxyl group of one amino acid and the amino group of another, is the central reaction in peptide synthesis. This process requires the activation of the carboxyl group to facilitate nucleophilic attack by the amino group. Over the years, a variety of coupling reagents have been developed to achieve this activation with high efficiency and minimal side reactions.

Among these, BOP reagent, introduced by Castro and colleagues in 1975, emerged as a highly effective phosphonium salt-based coupling agent.[1] It offered significant advantages over the previously prevalent carbodiimide methods, such as those using dicyclohexylcarbodiimide (DCC), by providing faster and more complete reactions, particularly in "difficult" coupling scenarios involving sterically hindered amino acids.[2][3] BOP also demonstrated a notable ability to suppress certain side reactions, such as the dehydration of asparagine and glutamine residues.[4]

However, a major drawback of the BOP reagent is the stoichiometric formation of the highly toxic and carcinogenic byproduct, hexamethylphosphoramide (HMPA).[4] This significant safety concern has led to the development and widespread adoption of safer alternatives, most notably PyBOP®, which shares a similar reaction mechanism but avoids the generation of HMPA.[5]

This guide will delve into the technical details of the BOP reagent, providing a comprehensive resource for understanding its chemistry, application, and historical significance in the field of peptide synthesis.

Chemical Properties and Mechanism of Action

Chemical Name: (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate CAS Number: 56602-33-6 Molecular Formula: C₁₂H₂₂F₆N₆OP₂ Molecular Weight: 442.28 g/mol

The mechanism of BOP-mediated peptide coupling involves a two-step process. First, in the presence of a tertiary base such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), the BOP reagent reacts with the carboxyl group of an N-protected amino acid to form a highly reactive acyloxyphosphonium salt. This intermediate then rapidly reacts with 1-hydroxybenzotriazole (HOBt), which is displaced from the phosphonium center, to generate a benzotriazolyl active ester. This active ester is then susceptible to nucleophilic attack by the free amino group of the second amino acid (or the resin-bound peptide), forming the desired peptide bond and releasing HOBt.

Data Presentation: Comparative Performance

The efficacy of a coupling reagent is assessed based on several parameters, including coupling efficiency (yield), reaction time, and the extent of racemization of the chiral amino acid centers. The following tables summarize comparative data for BOP and other common coupling reagents.

Table 1: Comparison of Coupling Reagent Performance

| Reagent | Reagent Type | Typical Coupling Time | Guanidinylation Risk | Key Byproduct(s) | Safety Concern |

| BOP | Phosphonium Salt | 10-60 min[6] | No | Hexamethylphosphoramide (HMPA)[4] | Carcinogenic byproduct[4] |

| DCC | Carbodiimide | ~1 hour[2] | No | Dicyclohexylurea (DCU) | Insoluble, difficult to remove |

| HBTU | Aminium/Uronium Salt | 5-10 min[6] | Yes[7] | Tetramethylurea | Generally low toxicity |

| HATU | Aminium/Uronium Salt | < 5 min | Yes | Tetramethylurea | Generally low toxicity |

| PyBOP® | Phosphonium Salt | ~10 min | No | Tris(pyrrolidino)phosphine oxide | Less toxic than HMPA[5] |

Table 2: Racemization Levels with Different Coupling Conditions

| Amino Acid | Coupling Reagent | Base (Equivalents) | Solvent | Racemization/Epimerization (%) | Reference |

| Boc-His(Tos) | BOP | DIPEA (3) | DMF/NMP | Low (less than DCC) | [8] |

| Boc-His(Tos) | BOP | DIPEA (9) | DMF/NMP | ~3% | [8] |

| Boc-His(Tos) | DCC | - | - | Higher than BOP with low base | [8] |

| Z-Gly-Phe | BOP-Cl | Various | THF | 4-6% (with suppressors) | [9] |

| Fmoc-L-His(Trt) | HATU | NMM | - | Significant | [10] |

| Fmoc-L-Cys(Trt) | DIC/Oxyma | - | - | Negligible | [10] |

Experimental Protocols

The following sections provide detailed methodologies for the use of BOP reagent in both solid-phase and solution-phase peptide synthesis.

Solid-Phase Peptide Synthesis (SPPS) using BOP Reagent

This protocol outlines a general procedure for a single coupling cycle in manual SPPS.

Materials:

-

Resin-bound peptide with a free N-terminal amine

-

N-α-protected amino acid (2.0 equivalents based on resin substitution)

-

BOP reagent (2.0 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (4.0 equivalents)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine (20% in DMF for Fmoc deprotection) or Trifluoroacetic acid (TFA) (for Boc deprotection)

Procedure:

-

Resin Swelling: Swell the resin-bound peptide in DMF for at least 30 minutes.

-

N-α-Deprotection:

-

Fmoc Chemistry: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat for an additional 15-20 minutes.

-

Boc Chemistry: Treat the resin with an appropriate TFA-containing solution.

-

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove the deprotection reagents.

-

Confirmation of Deprotection: Perform a Kaiser test to confirm the presence of a free primary amine (a positive test results in blue beads).

-

Coupling: a. In a separate vessel, dissolve the N-α-protected amino acid (2.0 eq.) and BOP reagent (2.0 eq.) in DMF. b. Add the amino acid/BOP solution to the resin. c. Add DIPEA (4.0 eq.) to the reaction mixture. d. Agitate the mixture at room temperature for 10-60 minutes.

-

Monitoring the Coupling: Monitor the reaction progress using the Kaiser test. A negative test (colorless or yellowish beads) indicates complete coupling.

-

Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) followed by DCM (2-3 times) to remove excess reagents and byproducts.

-

Capping (Optional): If the Kaiser test remains positive after coupling, cap the unreacted amino groups using a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion sequences.

-

Proceed to the next deprotection and coupling cycle.

Solution-Phase Peptide Synthesis using BOP Reagent

This protocol describes a general procedure for the coupling of two amino acid derivatives in solution.

Materials:

-

N-protected amino acid

-

C-protected amino acid (or peptide ester) with a free amino group

-

BOP reagent (1.1 equivalents)

-

DIPEA (2.5 equivalents)

-

Anhydrous solvent (e.g., DMF, DCM, or acetonitrile)

Procedure:

-

Dissolution: Dissolve the N-protected amino acid (1.0 eq.) and the C-protected amino acid (1.0 eq.) in the chosen anhydrous solvent in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Addition of Reagents: a. Add the BOP reagent (1.1 eq.) to the cooled solution. b. Slowly add DIPEA (2.5 eq.) to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: a. Once the reaction is complete, dilute the mixture with an organic solvent such as ethyl acetate. b. Wash the organic phase sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. c. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. d. Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude dipeptide by column chromatography or recrystallization.

Logical Relationships and Alternatives

The BOP reagent belongs to the family of phosphonium salt coupling reagents. Its development was a significant advancement over the older carbodiimide methods. However, due to the safety concerns associated with its HMPA byproduct, it has been largely superseded by other reagents.

-

Carbodiimides (DCC, DIC): These were among the first widely used coupling reagents. They are inexpensive but are generally slower than phosphonium and aminium salts, and the dicyclohexylurea (DCU) byproduct of DCC is poorly soluble, making purification difficult.[3]

-

Aminium/Uronium Salts (HBTU, HATU): These reagents offer very rapid coupling times and are widely used in automated peptide synthesizers.[11] A potential side reaction is the guanidinylation of the N-terminal amine, which terminates the growing peptide chain.[7]

-

PyBOP®: This is the direct, safer analog of BOP, where the dimethylamino groups are replaced with pyrrolidino groups. It exhibits similar or even superior coupling efficiency to BOP without producing the carcinogenic HMPA byproduct.[5] For this reason, PyBOP® has largely replaced BOP in modern peptide synthesis.

Conclusion

The BOP reagent played a pivotal role in the evolution of peptide synthesis, offering a more efficient and reliable alternative to the carbodiimide methods that preceded it. Its ability to mediate difficult couplings and suppress certain side reactions made it a valuable tool for peptide chemists for many years. However, the significant health risk posed by its carcinogenic byproduct, HMPA, is an overriding concern that has rightly led to its substitution with safer and equally effective reagents like PyBOP®. Understanding the chemistry and application of the BOP reagent provides valuable context for the development of modern coupling agents and highlights the continuous drive within the scientific community for methodologies that are not only efficient but also safe and environmentally responsible. For new research and development, the use of safer alternatives is strongly recommended.

References

- 1. mdpi.com [mdpi.com]

- 2. Applications of BOP reagent in solid phase synthesis. Advantages of BOP reagent for difficult couplings exemplified by a synthesis of [Ala 15]-GRF(1-29)-NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. peptide.com [peptide.com]

- 5. bachem.com [bachem.com]

- 6. peptide.com [peptide.com]

- 7. benchchem.com [benchchem.com]

- 8. BOP reagent for the coupling of pGlu and Boc-His(Tos) in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

BOP Reagent: A Comprehensive Technical Guide for Researchers

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent) is a potent coupling reagent widely employed in organic synthesis, particularly in the formation of amide bonds for peptide synthesis.[1][2] This guide provides an in-depth overview of its chemical structure, properties, mechanism of action, and common experimental protocols, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

The BOP reagent is a phosphonium salt with the chemical formula C₁₂H₂₂F₆N₆OP₂.[3][4] Its structure features a central phosphorus atom bonded to a benzotriazol-1-yloxy group and three dimethylamino groups, with a hexafluorophosphate anion.

Table 1: Physicochemical Properties of BOP Reagent

| Property | Value | References |

| Molecular Formula | C₁₂H₂₂F₆N₆OP₂ | [3][5] |

| Molecular Weight | 442.28 g/mol | [2][3][6] |

| Appearance | White to yellow-beige crystalline powder | [2][3][6] |

| Melting Point | 135-145 °C (decomposes) | [3][5][7] |

| Solubility | Soluble in DMF, methanol, acetone, and dichloromethane. Insoluble in water. | [3][5] |

| CAS Number | 56602-33-6 | [3][6] |

Mechanism of Action in Peptide Coupling

The primary function of the BOP reagent is to facilitate the coupling of a carboxylic acid and an amine to form an amide bond.[1] This is achieved through a two-step mechanism that involves the in-situ formation of a highly reactive acyl-HOBt ester.[3][4]

In the presence of a base, typically a tertiary amine such as triethylamine (TEA) or diisopropylethylamine (DIPEA), the BOP reagent reacts with the carboxylic acid of an N-protected amino acid. This reaction forms an unstable intermediate that rapidly rearranges to generate the active O-benzotriazolyl ester (OBt-ester). This activated ester is then susceptible to nucleophilic attack by the free amine of another amino acid, leading to the formation of the desired peptide bond.[1][3]

Experimental Protocols

The following are generalized protocols for the use of the BOP reagent in peptide coupling reactions. It is crucial to optimize reaction conditions for specific substrates.

Solution-Phase Peptide Coupling

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected amino acid (1 equivalent) and the amine component (1.2 equivalents) in an anhydrous aprotic solvent such as DMF (10 volumes).[8]

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.[6][8]

-

Addition of Base and BOP: Add a tertiary amine base, such as DIPEA or triethylamine (1.5 equivalents), to the mixture, followed by the portion-wise addition of the BOP reagent (1.2 equivalents).[8]

-

Reaction: Allow the reaction to warm to room temperature and stir overnight.[8]

-

Monitoring and Work-up: Monitor the reaction progress using thin-layer chromatography (TLC).[8] Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., CH₂Cl₂) and wash successively with 10% citric acid, water, saturated sodium bicarbonate solution, and brine.[8]

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[8]

Solid-Phase Peptide Synthesis (SPPS)

-

Deprotection: Remove the N-terminal protecting group (e.g., Fmoc or Boc) from the resin-bound peptide using standard deprotection protocols.[9][10]

-

Amino Acid Activation: In a separate vessel, dissolve the N-protected amino acid (2.0 equivalents based on resin substitution) in DMF (5 mL/g of resin).[9][10]

-

Coupling: Add the dissolved amino acid to the deprotected resin. Subsequently, add a 1.0 M solution of the BOP reagent (2.0 equivalents) and DIPEA (4.0 equivalents).[9][10] To suppress racemization, 0.5 M HOBt solution in DMF (2.0 equivalents) can be added.[9]

-

Reaction Time: Mix the reaction for 10-60 minutes at room temperature.[10]

-

Monitoring: Monitor the coupling reaction for completion using a qualitative method such as the Kaiser test.[10]

-

Washing: Once the reaction is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Applications Beyond Peptide Synthesis

While renowned for its role in peptide chemistry, the utility of the BOP reagent extends to other synthetic transformations:

-

Ester Synthesis: It can be used to synthesize esters from carboxylic acids and alcohols.[2]

-

Reduction of Carboxylic Acids: In conjunction with sodium borohydride (NaBH₄), the BOP reagent can facilitate the reduction of carboxylic acids to their corresponding primary alcohols.[2]

Safety Considerations and Alternatives

A significant drawback of the BOP reagent is the stoichiometric formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[1][6][9] This necessitates careful handling and disposal procedures.

Due to the toxicity of HMPA, several alternative coupling reagents have been developed. A notable example is PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), which is considered a safer alternative as its byproduct, the corresponding phosphine oxide, is less toxic.[3][6] Other uronium/aminium-based reagents such as HBTU, HATU, and HCTU are also widely used.

Conclusion

The BOP reagent remains a valuable tool in the synthetic chemist's arsenal, particularly for challenging peptide couplings, due to its high efficiency and ability to suppress side reactions.[1][11] However, the formation of the carcinogenic byproduct HMPA necessitates stringent safety protocols and has led to the development and preference for safer alternatives in many applications. A thorough understanding of its properties, mechanism, and handling requirements is paramount for its effective and safe utilization in research and development.

References

- 1. nbinno.com [nbinno.com]

- 2. BOP reagent - Wikipedia [en.wikipedia.org]

- 3. usbio.net [usbio.net]

- 4. BOP REAGENT| SYNTHETIC COUPLING REAGENT.pptx [slideshare.net]

- 5. echemi.com [echemi.com]

- 6. BOP [commonorganicchemistry.com]

- 7. BOP Reagent | 56602-33-6 [sbsgenetech.com]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. peptide.com [peptide.com]

- 10. peptide.com [peptide.com]

- 11. Applications of BOP reagent in solid phase synthesis. Advantages of BOP reagent for difficult couplings exemplified by a synthesis of [Ala 15]-GRF(1-29)-NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Inner Workings of a Peptide Synthesis Workhorse: A Technical Guide to the BOP Coupling Reagent

For researchers, scientists, and professionals navigating the intricate world of drug development and peptide chemistry, the choice of coupling reagent is a critical determinant of synthetic success. Among the arsenal of available reagents, (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate, or BOP, has long held a prominent position. This technical guide delves into the core mechanism of action of the BOP reagent, providing a detailed exploration of its reaction pathway, quantitative performance data, and practical experimental protocols.

The Core Mechanism: Activating the Carboxyl Group for Amide Bond Formation

The primary function of the BOP reagent in peptide synthesis is to facilitate the formation of an amide bond between the carboxyl group of one amino acid and the amino group of another. This is achieved through a two-step process involving the activation of the carboxylic acid.

In the initial step, the BOP reagent reacts with the carboxyl group of an N-protected amino acid in the presence of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA). This reaction forms a highly reactive acyloxyphosphonium salt intermediate. This intermediate is then susceptible to intramolecular reaction, leading to the formation of a more stable benzotriazolyl active ester (OBt ester). It is this active ester that readily reacts with the nucleophilic amino group of the incoming amino acid to form the desired peptide bond. A significant byproduct of this reaction is the carcinogenic compound hexamethylphosphoramide (HMPA).

The inclusion of 1-hydroxybenzotriazole (HOBt) in the reaction mixture is a common practice that can further enhance the efficiency and reduce side reactions. HOBt is believed to react with the acyloxyphosphonium salt to directly form the OBt active ester, potentially bypassing other less reactive intermediates.

Below is a diagram illustrating the fundamental mechanism of action of the BOP coupling reagent.

Performance and Efficiency: A Quantitative Perspective

The widespread adoption of the BOP reagent stems from its high coupling efficiency and its ability to suppress certain side reactions, particularly racemization, when compared to traditional carbodiimide reagents like dicyclohexylcarbodiimide (DCC). However, obtaining precise, universally applicable quantitative data can be challenging as reaction outcomes are highly dependent on the specific amino acids being coupled, the solvent, and other reaction conditions.

The following table summarizes available data from a comparative study of BOP and diisopropylcarbodiimide (DIPCI) in simultaneous multiple peptide synthesis.

| Parameter | BOP | DIPCI | Notes |

| Average Yield (Peptides without Asn) | No significant difference | No significant difference | For peptides lacking asparagine, the yields were comparable between the two reagents. |

| Average Yield (Peptides with Asn) | Significantly lower | Significantly higher | BOP-mediated couplings of peptides containing asparagine resulted in lower yields. |

| Purity (Peptides without Asn) | No significant difference | No significant difference | The purity of peptides without asparagine was similar for both reagents. |

| Purity (Peptides with Asn) | Significantly lower | Significantly higher | Peptides containing asparagine showed lower purity when synthesized using BOP. |

It is important to note that the addition of HOBt to BOP-mediated couplings did not lead to improved results in this particular study.

Experimental Protocols: Practical Guidance for Implementation

The following protocols provide a general framework for utilizing the BOP reagent in solid-phase peptide synthesis (SPPS). Specific parameters may require optimization based on the particular peptide sequence and the scale of the synthesis.

Standard Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines the general steps for coupling an N-α-protected amino acid to a resin-bound peptide with a free N-terminal amine.

Materials:

-

Resin-bound peptide with a free N-terminal amine

-

N-α-protected amino acid (2.0 equivalents based on resin substitution)

-

BOP reagent (2.0 equivalents)

-

Diisopropylethylamine (DIPEA) (4.0 equivalents)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Swell the resin-bound peptide in DMF for 15-30 minutes.

-

In a separate vessel, dissolve the N-α-protected amino acid in DMF.

-

Add the dissolved amino acid solution to the swollen resin.

-

Add the BOP reagent to the resin mixture.

-

Add DIPEA to the reaction mixture.

-

Agitate the mixture at room temperature for 1-2 hours. The reaction progress can be monitored using a qualitative method such as the Kaiser test.

-

Once the reaction is complete (negative Kaiser test), wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and Methanol (3x) to remove excess reagents and byproducts.

-

Proceed to the deprotection of the N-α-protecting group for the next coupling cycle.

The workflow for a single coupling cycle in SPPS using the BOP reagent can be visualized as follows:

Side Reactions and Mitigation Strategies

While BOP is effective, it is not without potential side reactions. The most significant concern is the formation of the carcinogenic byproduct HMPA. This necessitates careful handling of the reagent and proper disposal of waste.

Another potential side reaction is racemization of the activated amino acid. While BOP generally exhibits lower levels of racemization compared to carbodiimides, it can still occur, particularly with sensitive amino acids or under non-optimal conditions. Careful control of the base concentration and reaction temperature can help to minimize racemization.

For couplings involving asparagine (Asn), the use of BOP has been shown to result in lower yields and purity due to side reactions. In such cases, alternative coupling reagents may be more suitable.

Conclusion

The BOP coupling reagent remains a valuable tool in the peptide chemist's toolbox, offering high efficiency and reduced racemization for many applications. A thorough understanding of its mechanism of action, coupled with careful consideration of its limitations and potential side reactions, is essential for its successful implementation. For challenging couplings, particularly those involving asparagine, or when the formation of HMPA is a significant concern, the exploration of alternative, newer generation coupling reagents is warranted. As with any synthetic methodology, careful optimization of reaction conditions is paramount to achieving the desired outcome of high yield and purity in peptide synthesis.

The Discovery and Enduring Legacy of Castro's Reagent (BOP): A Technical Guide

Abstract

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate, widely known as BOP reagent or Castro's reagent, holds a significant place in the history of synthetic organic chemistry, particularly in the realm of peptide synthesis. Introduced in 1975 by Bertrand Castro and his colleagues, BOP emerged as a highly efficient coupling reagent, offering significant advantages over the carbodiimide methods prevalent at the time. This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and practical applications of Castro's reagent. It is intended for researchers, scientists, and professionals in drug development who seek a detailed understanding of this pivotal reagent. The guide includes a summary of its physicochemical properties, detailed experimental protocols for its synthesis and use in peptide coupling, and a discussion of its advantages and limitations, most notably the safety concerns that led to the development of second-generation coupling reagents.

Introduction: A Paradigm Shift in Peptide Coupling

The synthesis of peptides, fundamental to numerous areas of biological and pharmaceutical research, relies on the efficient formation of amide bonds between amino acids. In the mid-20th century, the development of solid-phase peptide synthesis (SPPS) by Bruce Merrifield revolutionized the field. However, the coupling methods of the era, primarily based on carbodiimides like dicyclohexylcarbodiimide (DCC), were often plagued by side reactions and incomplete couplings, especially in the case of sterically hindered amino acids.

In 1975, a seminal paper by Bertrand Castro, Jean-Robert Dormoy, Geneviève Evin, and Claude Selve in Tetrahedron Letters introduced a novel phosphonium salt-based coupling reagent: (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP).[1] This discovery marked a significant advancement in peptide synthesis methodology. BOP demonstrated superior performance, characterized by high coupling yields, rapid reaction times, and a notable reduction in racemization, a critical factor in maintaining the stereochemical integrity of peptides.[1][2]

Physicochemical Properties of BOP Reagent

BOP is a white to off-white crystalline solid that is soluble in polar organic solvents such as N,N-dimethylformamide (DMF) and dichloromethane (DCM).[3] Its key physicochemical properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₁₂H₂₂F₆N₆OP |

| Molecular Weight | 442.28 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 138-145 °C (decomposes) |

| CAS Number | 56602-33-6 |

| Solubility | Soluble in DMF, DCM, and other polar aprotic solvents. |

Mechanism of Action: The Role of the Acyloxyphosphonium Salt

The efficacy of BOP as a coupling reagent stems from its ability to rapidly convert a carboxylic acid into a highly reactive acyl intermediate. The generally accepted mechanism proceeds through the following steps:

-

Formation of the Acyloxyphosphonium Salt: The carboxylate anion of the N-protected amino acid attacks the electrophilic phosphorus atom of the BOP reagent. This results in the formation of a highly reactive acyloxyphosphonium salt intermediate and the displacement of the benzotriazol-1-olate anion.

-

Formation of the Active Ester: The benzotriazol-1-olate anion then acts as a nucleophile, attacking the acyloxyphosphonium salt to form the benzotriazol-1-yl ester (an active ester) of the amino acid. This step also generates the byproduct hexamethylphosphoramide (HMPA).

-

Aminolysis: The free amino group of the second amino acid (or the growing peptide chain) attacks the carbonyl carbon of the active ester, leading to the formation of the desired peptide bond and the release of 1-hydroxybenzotriazole (HOBt).

This reaction pathway is highly efficient and minimizes the risk of racemization, as the activation and coupling steps proceed rapidly.[2]

Experimental Protocols

Synthesis of BOP Reagent

While BOP is commercially available, it can also be synthesized in the laboratory. The following protocol is a general procedure based on the original work by Castro and colleagues. Caution: This synthesis involves the use of potentially hazardous reagents and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

Tris(dimethylamino)phosphine (Hexamethylphosphorous triamide)

-

Carbon tetrachloride (CCl₄)

-

1-Hydroxybenzotriazole (HOBt)

-

Potassium hexafluorophosphate (KPF₆)

-

Anhydrous diethyl ether

-

Anhydrous dichloromethane (DCM)

Procedure:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve tris(dimethylamino)phosphine in anhydrous DCM under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of carbon tetrachloride in anhydrous DCM dropwise to the stirred solution.

-

After the addition is complete, add a solution of 1-hydroxybenzotriazole in anhydrous DCM.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

The resulting solution containing the chlorophosphonium intermediate is then treated with a solution of potassium hexafluorophosphate in water to precipitate the BOP reagent.

-

The crude product is collected by filtration, washed with cold water and then with diethyl ether, and dried under vacuum.

-

Recrystallization from a mixture of acetone and ether can be performed for further purification.

Solid-Phase Peptide Coupling using BOP Reagent

The following is a general protocol for the use of BOP in solid-phase peptide synthesis. The specific quantities and reaction times may need to be optimized depending on the amino acids being coupled and the solid support used.

Materials:

-

Resin-bound peptide with a free N-terminal amine

-

N-α-protected amino acid (2.0 equivalents based on resin substitution)

-

BOP reagent (2.0 equivalents)

-

Diisopropylethylamine (DIEA) (4.0 equivalents)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Swell the resin-bound peptide in DMF in a reaction vessel.

-

In a separate vessel, dissolve the N-α-protected amino acid in DMF.

-

Add the dissolved amino acid solution to the resin.

-

Add a 1.0 M solution of BOP reagent in DMF to the reaction mixture.

-

Add DIEA to the reaction mixture.

-

Agitate the mixture at room temperature for 10-60 minutes. The progress of the reaction can be monitored using a qualitative method such as the Kaiser test.

-

Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Advantages and Disadvantages of BOP Reagent

The introduction of BOP offered several key advantages over existing coupling methods:

-

High Coupling Efficiency: BOP is highly effective in promoting amide bond formation, leading to high yields, even in difficult couplings involving sterically hindered amino acids.[1]

-

Low Racemization: The rapid activation and coupling kinetics minimize the extent of racemization, preserving the stereochemical integrity of the peptide.[2]

-

Versatility: BOP has been successfully used in both solution-phase and solid-phase peptide synthesis.[1][4]

Despite its advantages, the use of BOP has a significant drawback:

-

Formation of a Carcinogenic Byproduct: The reaction with BOP generates a stoichiometric amount of hexamethylphosphoramide (HMPA), a known carcinogen.[5] This serious safety concern has led to a decline in its use in many laboratories and the development of safer alternatives.

The Evolution of Coupling Reagents: Beyond BOP

The toxicity of the HMPA byproduct spurred the development of a new generation of phosphonium-based coupling reagents. A notable successor to BOP is PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), which was also developed by Castro's group. In PyBOP, the dimethylamino groups are replaced with pyrrolidino groups. This modification results in the formation of a much less toxic phosphonamide byproduct. PyBOP exhibits comparable coupling efficiency to BOP and has largely replaced it in many applications.

Other important classes of coupling reagents that have been developed include uronium/aminium salts such as HBTU, HATU, and TBTU. These reagents also offer high efficiency and low racemization rates and have become staples in modern peptide synthesis.

Conclusion

Castro's reagent (BOP) represents a landmark in the development of peptide synthesis. Its introduction provided a powerful tool for chemists, enabling the efficient synthesis of complex peptides with high fidelity. While the safety concerns associated with its use have led to its replacement by safer and equally effective alternatives in many contexts, the legacy of BOP endures. The principles behind its design and mechanism of action laid the groundwork for the development of the modern arsenal of coupling reagents that are indispensable in contemporary drug discovery and biochemical research. Understanding the history and chemistry of BOP provides valuable context for the ongoing evolution of synthetic peptide chemistry.

References

- 1. Applications of BOP reagent in solid phase synthesis. Advantages of BOP reagent for difficult couplings exemplified by a synthesis of [Ala 15]-GRF(1-29)-NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bachem.com [bachem.com]

- 3. 1H-Benzotriazol-1-yloxytris(dimethylamino)phosphonium Hexafluorophosphate Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. benchchem.com [benchchem.com]

- 5. BOP Benzotriazole-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate Novabiochem 56602-33-6 [sigmaaldrich.com]

A Comprehensive Technical Guide to the Solubility of BOP Reagent in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough analysis of the solubility of (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent), a critical coupling reagent in peptide synthesis and organic chemistry. Understanding the solubility of BOP reagent in various organic solvents is paramount for optimizing reaction conditions, ensuring homogeneity, and maximizing yields in drug development and research applications. This document presents quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the reagent's application in a typical peptide coupling workflow.

Core Data Presentation: Solubility Profile of BOP Reagent

The solubility of BOP reagent is a key parameter for its effective use. While it is generally known to be soluble in many polar aprotic solvents, this guide consolidates available quantitative and qualitative data into a structured format for easy reference and comparison.

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Dielectric Constant (ε) | Solubility |

| Quantitative Data | |||||

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 153 | 36.7 | ~440 mg/mL |

| Dimethyl sulfoxide (DMSO) | C₂H₆OS | 78.13 | 189 | 47.2 | ≥ 114.2 mg/mL[1][2] |

| Methanol | CH₃OH | 32.04 | 64.7 | 32.7 | 25 mg/mL[3][4] |

| Ethanol (EtOH) | C₂H₅OH | 46.07 | 78.37 | 24.5 | ≥ 4.43 mg/mL[1][2][5] |

| Qualitative Data | |||||

| Acetonitrile (MeCN) | C₂H₃N | 41.05 | 81.6 | 37.5 | Soluble |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 39.6 | 9.1 | Soluble[3][4] |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 66 | 7.6 | Soluble |

| Acetone | C₃H₆O | 58.08 | 56 | 20.7 | Soluble[3][4] |

| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | 99.13 | 202 | 32.2 | Soluble |

| Water | H₂O | 18.02 | 100 | 80.1 | Insoluble[3][4] |

Note: The solubility in DMF is extrapolated from a test where 2.2g of BOP reagent dissolved in 5ml of DMF to form a clear solution. The term "Soluble" indicates that the reagent dissolves in the solvent, but specific quantitative data was not found in the reviewed literature. For optimal results, it is always recommended to perform a small-scale solubility test before preparing a large-scale reaction mixture. To enhance solubility, gentle warming to 37°C and sonication can be employed[1][2].

Experimental Protocols for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of BOP reagent in an organic solvent. This protocol is based on standard laboratory practices for solubility assessment.

Objective: To determine the approximate solubility of BOP reagent in a given organic solvent at room temperature.

Materials:

-

BOP reagent (white to off-white powder)

-

Selected organic solvent (analytical grade)

-

Small test tubes or vials with caps

-

Analytical balance

-

Vortex mixer or magnetic stirrer

-

Pipettes and graduated cylinders

-

Spatula

Procedure:

-

Preparation: Ensure all glassware is clean and dry to prevent contamination.

-

Initial Qualitative Assessment:

-

Add approximately 10-20 mg of BOP reagent to a small test tube.

-

Add 1 mL of the chosen organic solvent.

-

Cap the test tube and vortex or stir vigorously for 1-2 minutes.

-

Visually inspect the solution. If the solid completely dissolves, the reagent is considered soluble at that concentration. If the solid remains, proceed to the quantitative assessment.

-

-

Quantitative Assessment (Saturation Method):

-

Accurately weigh a known mass of BOP reagent (e.g., 100 mg) and place it into a test tube.

-

Using a pipette, add a small, measured volume of the organic solvent (e.g., 0.2 mL) to the test tube.

-

Cap the test tube and vortex or stir vigorously for 2-3 minutes at a constant temperature (e.g., 25°C).

-

If the solid dissolves completely, add another known mass of the BOP reagent (e.g., 10 mg) and repeat the agitation.

-

Continue adding small, known masses of the BOP reagent until a saturated solution is formed (i.e., a small amount of solid material remains undissolved after prolonged agitation).

-

Record the total mass of the BOP reagent that dissolved in the final volume of the solvent.

-

-

Calculation:

-

Calculate the solubility using the following formula: Solubility (mg/mL) = Total mass of dissolved BOP reagent (mg) / Volume of solvent (mL)

-

-

Reporting: Report the solubility in mg/mL or g/100mL at the specified temperature.

Mandatory Visualizations

Peptide Coupling Workflow using BOP Reagent

The following diagram illustrates the general workflow for a peptide coupling reaction facilitated by the BOP reagent. This process involves the activation of a carboxylic acid and its subsequent reaction with an amine to form an amide bond.

Caption: General workflow of a BOP-mediated peptide coupling reaction.

This technical guide serves as a foundational resource for professionals in the fields of chemical research and drug development. A clear understanding of the solubility and application of the BOP reagent is essential for the successful synthesis of peptides and other amide-containing molecules.

References

The BOP Reagent: A Comprehensive Technical Guide for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate, commonly known as BOP reagent, has long been a staple in the field of peptide chemistry. Introduced by Castro and colleagues in the 1970s, it established itself as a highly efficient coupling reagent for the formation of amide bonds, a critical step in peptide synthesis.[1] This technical guide provides an in-depth overview of the physical and chemical characteristics of the BOP reagent, its mechanism of action, detailed experimental protocols, and a comparative analysis of its performance against other common coupling reagents.

Core Physical and Chemical Characteristics

The BOP reagent is a white crystalline powder with well-defined physical and chemical properties crucial for its application in organic synthesis.[2] These properties are summarized in the table below.

| Property | Value | References |

| Chemical Name | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | [2] |

| Synonyms | Castro's Reagent | |

| CAS Number | 56602-33-6 | [2] |

| Molecular Formula | C₁₂H₂₂F₆N₆OP | [2] |

| Molar Mass | 442.28 g/mol | [2] |

| Appearance | White crystalline powder | [2] |

| Melting Point | 136-140 °C | |

| Solubility | Good solubility in common organic solvents such as DMF and DCM. | [1] |

| Stability | Moisture-sensitive. Should be stored in a cool, dry place under an inert atmosphere. |

Mechanism of Action in Peptide Coupling

The efficacy of the BOP reagent lies in its ability to activate the carboxyl group of an N-protected amino acid, facilitating nucleophilic attack by the amino group of another amino acid or a growing peptide chain. The generally accepted mechanism proceeds through the formation of a highly reactive HOBt ester intermediate.

The key steps are as follows:

-

Activation: The BOP reagent reacts with the carboxyl group of the N-protected amino acid in the presence of a tertiary base (e.g., diisopropylethylamine, DIEA).

-

Intermediate Formation: This reaction forms an unstable acyloxyphosphonium salt.

-

Active Ester Formation: The acyloxyphosphonium salt rapidly converts to a more stable and highly reactive benzotriazolyl ester (OBt active ester).

-

Aminolysis: The free amino group of the second amino acid attacks the carbonyl carbon of the OBt active ester, leading to the formation of the peptide bond and the release of 1-hydroxybenzotriazole (HOBt).

A significant drawback of this mechanism is the stoichiometric formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[3] This has led to the development of safer alternatives like PyBOP, which generates a less toxic byproduct.

Figure 1: Mechanism of BOP reagent in peptide bond formation.

Performance and Comparative Analysis

The BOP reagent is known for its high coupling efficiency and its ability to suppress racemization, particularly in comparison to older reagents like dicyclohexylcarbodiimide (DCC).[3] However, with the advent of newer generations of coupling reagents, a comparative analysis is essential for informed selection.

| Reagent | Coupling Time (Typical) | Crude Purity (Qualitative) | Racemization | Key Advantages | Key Disadvantages |

| BOP | 10-60 min | Good to High | Low | High efficiency, especially for difficult couplings; minimizes dehydration of Asn/Gln side chains. | Forms carcinogenic HMPA byproduct. |

| PyBOP | Minutes to 1 hour | High | Lower than BOP | Safer alternative to BOP (non-carcinogenic byproduct); high efficiency.[4][5] | |

| HBTU | 5-60 min | High | Low | Widely used, good efficiency. | Can lead to more impurities compared to HATU/HCTU; potential for guanidinylation side reaction.[6] |

| HATU | 1-30 min | Very High | Very Low | Highly efficient, especially for hindered couplings and rapid synthesis; low racemization.[4][6] | More expensive than HBTU/HCTU.[4] |

| HCTU | 1-30 min | Very High | Low | Cost-effective alternative to HATU with comparable performance.[4][6] |

Note: The data presented is a qualitative summary collated from various studies and may not represent a direct head-to-head comparison under identical reaction conditions.

Experimental Protocols

The following section provides a detailed methodology for a standard solid-phase peptide synthesis (SPPS) coupling reaction using the BOP reagent.

Materials

-

N-α-Fmoc-protected amino acid

-

Peptide-resin with a free N-terminal amine

-

BOP reagent

-

Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine, 20% in DMF (for Fmoc deprotection)

-

Kaiser test kit

Experimental Workflow

Figure 2: General workflow for a solid-phase peptide synthesis coupling cycle.

Detailed Procedure

-

Resin Preparation: Swell the peptide-resin (1 equivalent) in DMF for 30 minutes in a reaction vessel.

-

Fmoc-Deprotection: Remove the N-terminal Fmoc protecting group by treating the resin with 20% piperidine in DMF (2 x 10 minutes).

-

Washing: Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove residual piperidine and byproducts.

-

Amino Acid Activation: In a separate vessel, dissolve the N-α-Fmoc-protected amino acid (3 equivalents), BOP reagent (3 equivalents), and DIEA (6 equivalents) in a minimal amount of DMF. Allow this pre-activation mixture to stand for 1-2 minutes.

-

Coupling Reaction: Add the activated amino acid solution to the washed resin. Agitate the mixture at room temperature for 10-60 minutes.

-

Reaction Monitoring: Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. A negative Kaiser test (yellow beads) indicates the absence of free primary amines and a complete reaction.

-

Post-Coupling Wash: Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.

-

Chain Elongation: For the addition of the next amino acid, repeat the cycle from the Fmoc-deprotection step.

-

Cleavage and Deprotection: After the final amino acid has been coupled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail appropriate for the resin and the peptide sequence.

-

Purification: The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Safety and Handling

The BOP reagent is a flammable solid and can cause skin and respiratory irritation.[7] It is crucial to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. As mentioned, a significant safety concern is the formation of the carcinogenic byproduct HMPA. Therefore, all waste containing BOP reagent and its byproducts must be disposed of according to institutional and regulatory guidelines for hazardous chemical waste.

Conclusion

The BOP reagent remains a powerful and efficient tool for peptide synthesis, valued for its rapid coupling rates and ability to minimize certain side reactions. However, the significant safety concern associated with the formation of carcinogenic HMPA has led to the widespread adoption of safer alternatives like PyBOP, HATU, and HCTU. The choice of coupling reagent will ultimately depend on the specific requirements of the synthesis, including the complexity of the peptide sequence, the scale of the reaction, cost considerations, and, most importantly, the safety protocols of the laboratory. Researchers and drug development professionals should carefully weigh these factors to select the most appropriate reagent for their needs.

References

- 1. bachem.com [bachem.com]

- 2. BOP reagent - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. luxembourg-bio.com [luxembourg-bio.com]

- 6. benchchem.com [benchchem.com]

- 7. Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to BOP Reagent in Carboxylic Acid Activation

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate), commonly known as BOP reagent, has long been a staple in the synthetic chemist's toolkit, particularly for the formation of amide bonds in peptide synthesis.[1][2] Its ability to efficiently activate carboxylic acids under mild conditions has made it a valuable tool in the synthesis of complex organic molecules. This technical guide provides a comprehensive overview of the BOP reagent, detailing its mechanism of action, applications in peptide and ester synthesis, and practical experimental protocols. Furthermore, it addresses the challenges associated with its use, including potential side reactions and the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA). This document aims to equip researchers, scientists, and drug development professionals with the in-depth knowledge required to effectively and safely utilize BOP reagent in their synthetic endeavors.

Introduction to BOP Reagent

BOP reagent is a phosphonium salt-based coupling reagent first introduced in the 1970s.[3] It gained widespread popularity in solid-phase peptide synthesis (SPPS) due to its high coupling efficiency, rapid reaction rates, and its ability to suppress certain side reactions commonly observed with other coupling agents like carbodiimides.[3][4] Notably, BOP has been shown to minimize the dehydration of asparagine and glutamine residues and reduce racemization, which is critical for the synthesis of biologically active peptides.[2][4]

Beyond peptide synthesis, BOP has found utility in the synthesis of esters and even in the reduction of carboxylic acids to primary alcohols.[5][6] However, a significant drawback of BOP is the stoichiometric formation of the known carcinogen hexamethylphosphoramide (HMPA) as a byproduct, which has led to the development of safer alternatives such as PyBOP ( (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate).[5][7]

Mechanism of Action

The activation of a carboxylic acid by BOP reagent proceeds through a multi-step mechanism, culminating in the formation of a highly reactive intermediate that is susceptible to nucleophilic attack. The presence of a non-nucleophilic base, typically a tertiary amine like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is crucial for the initial deprotonation of the carboxylic acid.[8]

The generally accepted mechanism is as follows:

-

Deprotonation: The tertiary amine base removes the acidic proton from the carboxylic acid, forming a carboxylate anion.

-

Formation of an Acyloxyphosphonium Salt: The carboxylate anion then acts as a nucleophile, attacking the electrophilic phosphorus atom of the BOP reagent. This results in the displacement of the benzotriazol-1-yloxy group and the formation of a highly reactive acyloxyphosphonium salt intermediate.

-

Formation of the Active Ester: The displaced benzotriazol-1-oxide anion can then attack the acyloxyphosphonium salt, leading to the formation of a benzotriazol-1-yl ester (an active ester) and HMPA.

-

Nucleophilic Attack: The amine (in the case of amide bond formation) or alcohol (for ester synthesis) then attacks the carbonyl carbon of the active ester, forming a tetrahedral intermediate.

-

Product Formation: This intermediate collapses to form the desired amide or ester bond and releases 1-hydroxybenzotriazole (HOBt).

Quantitative Data on Coupling Efficiency

While BOP is widely cited for its high efficiency, direct, comprehensive quantitative comparisons with other reagents under identical conditions are not always readily available in the literature. However, several studies provide valuable insights into its performance relative to other common coupling reagents.

Table 1: Qualitative and Semi-Quantitative Comparison of Coupling Reagents

| Coupling Reagent | Relative Speed | Racemization | Side Reactions (Dehydration of Asn/Gln) | Byproduct Concerns | Reference(s) |

| BOP | Faster than DCC | Minimal | Low | Carcinogenic HMPA | [2][3][4] |

| DCC | Slower than BOP | Higher than BOP | Can be significant | Insoluble DCU byproduct | [3][4] |

| HBTU | Comparable to BOP | Low | Low | Guanidinylation potential | [9][10] |

| HATU | Generally faster than HBTU/BOP | Very Low | Low | Guanidinylation potential | [9] |

Table 2: Performance in Difficult Couplings

| Coupling Scenario | Reagent | Observations | Reference(s) |

| Sterically Hindered Amino Acids | BOP | Generally effective, but may require longer reaction times or higher equivalents. | [3] |

| N-Methylated Amino Acids | BOP | Can be less effective than specialized reagents like PyBroP. | [11] |

| Synthesis of [Ala¹⁵]-GRF(1-29)-NH₂ | BOP | Superior yields and purity with single couplings compared to multiple DCC couplings. | [3] |

Experimental Protocols

The following are detailed methodologies for key applications of BOP reagent.

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a general procedure for coupling an N-α-protected amino acid to a resin-bound peptide with a free N-terminal amine.

Materials:

-

Resin-bound peptide with a free N-terminal amine

-

N-α-protected amino acid (2.0 equivalents based on resin substitution)

-

BOP reagent (2.0 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (4.0 equivalents)

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

Swell the resin-bound peptide in anhydrous DMF for 30-60 minutes.

-

In a separate vessel, dissolve the N-α-protected amino acid and BOP reagent in anhydrous DMF.

-

Add the solution from step 2 to the swollen resin.

-

Add DIPEA to the reaction mixture.

-

Agitate the mixture at room temperature for 10-60 minutes.

-

Monitor the reaction for completion using a qualitative method such as the Kaiser test.

-

Once the reaction is complete, filter the resin and wash thoroughly with DMF to remove excess reagents and byproducts.

Solution-Phase Amide Coupling

This protocol describes the formation of an amide bond between a carboxylic acid and an amine in solution.

Materials:

-

Carboxylic acid (1.0 equivalent)

-

Amine (1.2 equivalents)

-

BOP reagent (1.2 equivalents)

-

DIPEA or Triethylamine (TEA) (1.5 equivalents)

-

Anhydrous DMF

-

Dichloromethane (DCM)

-

10% aqueous citric acid

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the carboxylic acid, amine, and DIPEA/TEA in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Add the BOP reagent to the solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer successively with 10% citric acid, water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Ester Synthesis

BOP reagent can also be employed for the synthesis of esters from carboxylic acids and alcohols. The protocol is similar to the solution-phase amide coupling, with the amine being replaced by an alcohol.

Materials:

-

Carboxylic acid (1.0 equivalent)

-

Alcohol (1.2 equivalents)

-

BOP reagent (1.2 equivalents)

-

DIPEA or TEA (1.5 equivalents)

-

Anhydrous DMF or DCM

Procedure:

-

Follow the general procedure for solution-phase amide coupling, substituting the amine with the desired alcohol.

-

The reaction may require slightly longer reaction times or gentle heating depending on the reactivity of the alcohol.

-

The workup and purification procedure is analogous to the amide synthesis protocol.

Side Reactions and Mitigation Strategies

While BOP is an effective coupling reagent, potential side reactions must be considered.

-

Racemization: Although BOP generally results in low levels of racemization, it can still occur, particularly with sensitive amino acids. The formation of a 5(4H)-oxazolone intermediate is the primary pathway for racemization. To minimize this, the following strategies can be employed:

-

Use of Additives: The addition of 1-hydroxybenzotriazole (HOBt) can help suppress racemization.[12]

-

Choice of Base: A sterically hindered base like DIPEA is preferred over less hindered bases.

-

Temperature Control: Performing the coupling at lower temperatures (e.g., 0 °C) can reduce the rate of racemization.

-

-

Dehydration of Asparagine and Glutamine: While less common with BOP compared to carbodiimides, the dehydration of the side-chain amides of asparagine and glutamine to form nitriles can still occur. Using side-chain protecting groups on these residues is the most effective way to prevent this.

-

Formation of Hexamethylphosphoramide (HMPA): This is the most significant drawback of using BOP reagent. HMPA is a known carcinogen and is formed as a stoichiometric byproduct.[5][7]

-

Handling Precautions: Due to the toxicity of HMPA, BOP reagent should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

-

Removal of HMPA: HMPA is water-soluble, and its removal from the reaction mixture is typically achieved through aqueous workup.[13] Multiple extractions with water or brine are often necessary.

-

Safer Alternatives: For many applications, safer alternatives like PyBOP, which does not produce HMPA, are now preferred.[7]

-

Conclusion

BOP reagent remains a powerful and efficient tool for the activation of carboxylic acids, particularly in the realm of peptide synthesis. Its ability to promote rapid and clean coupling reactions with minimal racemization has solidified its place in the synthetic chemist's repertoire. However, the significant safety concerns associated with the formation of the carcinogenic byproduct HMPA necessitate careful handling and have spurred the adoption of safer alternatives. By understanding the mechanism of action, optimizing experimental protocols, and being mindful of potential side reactions, researchers can continue to leverage the synthetic power of BOP reagent while prioritizing safety in the laboratory. For new synthetic routes, especially those intended for larger scale or in environments with stringent safety regulations, the use of next-generation coupling reagents that avoid the formation of toxic byproducts is strongly recommended.

References

- 1. researchgate.net [researchgate.net]

- 2. BOP reagent - Wikipedia [en.wikipedia.org]

- 3. Applications of BOP reagent in solid phase synthesis. Advantages of BOP reagent for difficult couplings exemplified by a synthesis of [Ala 15]-GRF(1-29)-NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. benchchem.com [benchchem.com]

- 6. vapourtec.com [vapourtec.com]

- 7. biotage.com [biotage.com]

- 8. bachem.com [bachem.com]

- 9. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. bachem.com [bachem.com]

- 12. researchgate.net [researchgate.net]

- 13. people.uniurb.it [people.uniurb.it]

Unveiling the Byproducts of BOP Reagent Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent) has historically been a widely utilized coupling reagent in organic synthesis, particularly in the formation of amide bonds for peptide synthesis. Its efficacy in promoting rapid reactions with high yields made it a valuable tool. However, the formation of a hazardous byproduct has led to a significant shift towards safer alternatives. This technical guide provides an in-depth analysis of the byproducts generated during BOP reagent-mediated reactions, offering quantitative data, detailed experimental protocols, and a clear visualization of the reaction mechanism to inform safer and more effective synthetic strategies.

Core Byproduct Analysis: Hexamethylphosphoramide (HMPA)

The primary and most concerning byproduct of BOP reagent reactions is hexamethylphosphoramide (HMPA).[1][2][3][4] HMPA is formed as a stoichiometric byproduct during the activation of the carboxylic acid.[4][5]

Toxicity and Safety Concerns: HMPA is a known carcinogen, a fact that has driven the development of alternative coupling reagents.[1][2][6] Its handling and disposal require stringent safety protocols to minimize exposure to laboratory personnel.

Comparative Analysis of Byproducts: BOP vs. PyBOP

To mitigate the risks associated with HMPA, safer alternatives to the BOP reagent have been developed. The most prominent among these is (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP). The fundamental difference lies in the nature of the phosphonium core, which dictates the structure of the phosphine oxide byproduct.[2][7]

| Byproduct | Hexamethylphosphoramide (HMPA) | Tris(pyrrolidin-1-yl)phosphine oxide |

| Source Reagent | BOP | PyBOP |

| Molecular Formula | C₆H₁₈N₃OP | C₁₂H₂₄N₃OP |

| Molecular Weight | 179.20 g/mol [8][9] | 257.32 g/mol |

| Toxicity | Carcinogenic[1][2][6] | Significantly less toxic |

| CAS Number | 680-31-9[8] | 6415-07-2 |

| Physical State | Colorless liquid[9] | - |

| Boiling Point | 230-232 °C[8] | 140-142 °C / 0.1 mmHg |

| Density | 1.024 g/mL[10] | 1.120 g/mL at 20 °C |

Reaction Mechanism and Byproduct Formation

The reaction mechanism of BOP reagent in amide bond formation proceeds through the activation of a carboxylic acid to form a reactive intermediate, which is then susceptible to nucleophilic attack by an amine.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. BOP reagent - Wikipedia [en.wikipedia.org]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. BOP REAGENT| SYNTHETIC COUPLING REAGENT.pptx [slideshare.net]

- 7. peptide.com [peptide.com]

- 8. Hexamethylphosphoramide (CAS 680-31-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. Hexamethylphosphoramide | C6H18N3OP | CID 12679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. osha.gov [osha.gov]

The Specter in the Synthesis: A Technical Guide to the Carcinogenic Byproduct HMPA from BOP Reagent

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptide synthesis and amide bond formation, the coupling reagent (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) has been a widely utilized tool due to its high efficiency and low rates of racemization. However, a significant and hazardous drawback accompanies its use: the stoichiometric formation of hexamethylphosphoramide (HMPA), a known carcinogen. This technical guide provides an in-depth analysis of the formation of HMPA from the BOP reagent, its toxicological implications, methods for its detection and quantification, and strategies for its avoidance, including the use of safer alternative coupling reagents.

The Formation and Carcinogenicity of HMPA

The use of the BOP reagent in amide coupling reactions inevitably generates HMPA as a byproduct.[1][2][3] The reaction mechanism involves the activation of a carboxylic acid by the BOP reagent, leading to the formation of an active ester intermediate. In this process, the phosphonium moiety of the BOP reagent is released as HMPA.

Hexamethylphosphoramide is classified as a substance reasonably anticipated to be a human carcinogen based on sufficient evidence from experimental animal studies.[4] Inhalation exposure in rats has been shown to cause nasal tumors.[4] The International Agency for Research on Cancer (IARC) has also classified HMPA as a probable human carcinogen.[2] Chronic exposure can also lead to lung and kidney damage.[5] Given these serious health risks, the presence of HMPA as a byproduct in chemical syntheses is a major concern, necessitating stringent safety protocols and the exploration of alternative reagents.

Quantitative Analysis of HMPA Formation

While the formation of HMPA from the BOP reagent is a known one-to-one stoichiometric byproduct, the actual quantifiable amount in a reaction mixture can be influenced by reaction conditions. However, specific quantitative data on the yield of HMPA under varying conditions such as temperature, solvent, and reagent stoichiometry in peptide synthesis is not extensively documented in publicly available literature. The inherent carcinogenicity of HMPA has led to a widespread shift towards safer alternatives, limiting further research in this specific area.

For the purpose of risk assessment and analytical method development, it is prudent to assume a quantitative yield of HMPA equivalent to the molar quantity of the BOP reagent used.

Experimental Protocols

General Protocol for Amide Coupling using BOP Reagent

This protocol is a generalized procedure for a typical amide coupling reaction using the BOP reagent in a laboratory setting.

Materials:

-

Carboxylic acid (1.0 eq)

-

Amine (1.0-1.2 eq)

-

BOP reagent (1.1-1.2 eq)

-

Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid in DMF.

-

Add the amine to the solution.

-

In a separate vessel, dissolve the BOP reagent in DMF.

-

Cool the carboxylic acid and amine solution to 0 °C in an ice bath.

-

Slowly add the BOP reagent solution to the cooled mixture.

-

Add the base (DIPEA or TEA) dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir for 1-16 hours.

-

Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).

-

Upon completion, proceed with standard aqueous workup and purification procedures.

Note: Due to the formation of carcinogenic HMPA, all manipulations involving the BOP reagent and the resulting reaction mixture should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.

Protocol for Quantification of HMPA in a Reaction Mixture by LC-MS/MS

This hypothetical protocol is based on established methods for the analysis of small molecules in organic matrices and should be validated for specific applications.

1. Sample Preparation: a. At the completion of the reaction, carefully take a 100 µL aliquot of the crude reaction mixture. b. Dilute the aliquot 1:1000 with acetonitrile in a volumetric flask. c. Prepare a series of calibration standards of HMPA in a mixture of DMF and acetonitrile that mimics the diluted sample matrix. The concentration range should bracket the expected concentration of HMPA in the diluted sample. d. Prepare a blank sample using the same solvent mixture without HMPA.

2. LC-MS/MS Conditions:

| Parameter | Setting |

| LC System | Agilent 1290 Infinity II or equivalent |

| Column | C18 reverse-phase (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start at 5% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition | To be determined by direct infusion of an HMPA standard (e.g., precursor ion [M+H]⁺ and a characteristic product ion) |

| Collision Energy | Optimize for the specific MRM transition |

3. Data Analysis: a. Generate a calibration curve by plotting the peak area of the HMPA standard against its concentration. b. Determine the concentration of HMPA in the diluted sample by interpolating its peak area on the calibration curve. c. Calculate the concentration of HMPA in the original reaction mixture, accounting for the dilution factor.

Protocol for Quantification of HMPA in a Reaction Mixture by GC-MS

This hypothetical protocol is an alternative to LC-MS/MS and should be validated.

1. Sample Preparation: a. Take a 100 µL aliquot of the crude reaction mixture. b. Perform a liquid-liquid extraction. Add 1 mL of water and 1 mL of dichloromethane to the aliquot. Vortex thoroughly and allow the layers to separate. c. Carefully collect the organic (bottom) layer containing HMPA. d. Dilute the organic extract with dichloromethane to a concentration suitable for GC-MS analysis. e. Prepare calibration standards of HMPA in dichloromethane.

2. GC-MS Conditions:

| Parameter | Setting |

| GC System | Agilent 8890 GC or equivalent |

| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) or similar |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless |

| Oven Program | Start at 60 °C, hold for 1 min, ramp at 10 °C/min to 200 °C, hold for 5 min |

| MS System | Mass selective detector |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 40-200 |

| Selected Ion Monitoring (SIM) | Monitor characteristic ions of HMPA (e.g., m/z 179, 134, 92) |

3. Data Analysis: a. Create a calibration curve from the peak areas of the HMPA standards. b. Quantify HMPA in the sample extract from the calibration curve. c. Calculate the original concentration in the reaction mixture.

Mitigation and Alternatives

The most effective strategy to mitigate the risks associated with HMPA is to avoid the use of the BOP reagent altogether. A number of safer and equally, if not more, effective coupling reagents have been developed.

PyBOP: A Safer Alternative

(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is a close structural analog of the BOP reagent.[1] The key difference is the replacement of the dimethylamino groups with pyrrolidino groups. This modification prevents the formation of HMPA; the corresponding byproduct is tris(pyrrolidino)phosphine oxide, which is not considered carcinogenic.[5]

Numerous studies have demonstrated that PyBOP has a coupling efficiency that is comparable, and in some cases superior, to that of the BOP reagent, particularly in challenging coupling reactions.[1]

Comparative Performance of Coupling Reagents

| Feature | BOP Reagent | PyBOP Reagent | HBTU/HATU |

| Byproduct | HMPA (carcinogenic) | Tris(pyrrolidino)phosphine oxide | Tetramethylurea |

| Toxicity of Byproduct | High | Low | Moderate |

| Coupling Efficiency | High | High to Very High | Very High |

| Racemization | Low | Low | Very Low |

| Recommendation | Not Recommended | Recommended | Recommended |

Visualizations

Caption: Reaction pathway illustrating the formation of HMPA from the BOP reagent.

Caption: Experimental workflow for the quantification of HMPA.

Caption: Logical decision-making for selecting a safer coupling reagent.

Conclusion

The use of the BOP reagent in organic synthesis, particularly in the development of pharmaceuticals, presents an unacceptable risk due to the formation of the carcinogenic byproduct HMPA. While the BOP reagent is an effective coupling agent, the availability of safer and equally potent alternatives, such as PyBOP, renders its use obsolete and unjustifiable from a safety and regulatory perspective. Researchers, scientists, and drug development professionals are strongly urged to adopt these safer alternatives to ensure a secure working environment and the integrity of their final products. This guide provides the necessary technical background and procedural outlines to understand the risks associated with HMPA and to implement strategies for its avoidance and detection.

References

- 1. nbinno.com [nbinno.com]

- 2. Determination of hexamethylphosphoramide and other highly polar phosphoramides in water samples using reversed-phase liquid chromatography/electrospray ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. benchchem.com [benchchem.com]

- 5. The determination of parts per billion concentrations of hexamethylphosphoramide and its metabolite, pentamethylphosphoramide, in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Theoretical Yield of Peptide Coupling with BOP: A Technical Guide

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of coupling reagent is paramount to achieving high yields and purity. (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) has historically been a significant reagent in this field. This technical guide provides an in-depth analysis of the theoretical and practical yields associated with BOP-mediated peptide coupling, complete with experimental protocols and a mechanistic overview.

Introduction to BOP Reagent in Peptide Synthesis